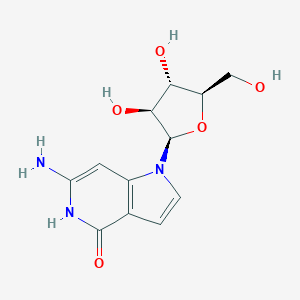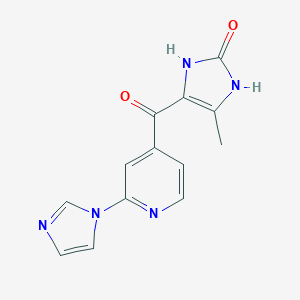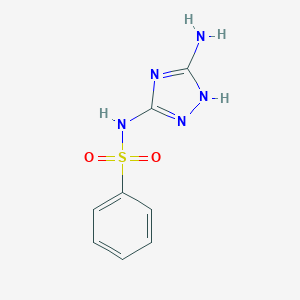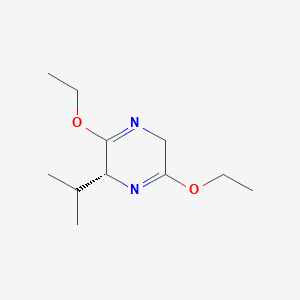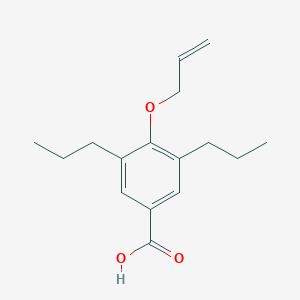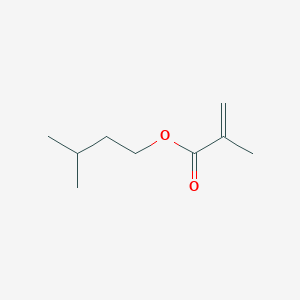
Isopentyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl methacrylate (IPMA) is a chemical compound that belongs to the family of methacrylates. It is widely used in the field of polymer science and biomedicine due to its unique properties. IPMA is a colorless liquid with a fruity odor and is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of Isopentyl methacrylate is not well understood. However, it is believed that Isopentyl methacrylate interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biological molecules, which can have therapeutic or diagnostic effects.
Efectos Bioquímicos Y Fisiológicos
Isopentyl methacrylate has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. It has been reported to be non-cytotoxic and non-genotoxic in human cell lines. Isopentyl methacrylate has also been shown to have good biodegradability and biocompatibility in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Isopentyl methacrylate is its versatility in polymer synthesis. It can be easily copolymerized with other monomers to obtain polymers with tailored properties. It is also relatively cheap and readily available. However, Isopentyl methacrylate has some limitations in lab experiments. It is highly reactive and can polymerize quickly, making it difficult to handle. It also has a low boiling point, which can make purification challenging.
Direcciones Futuras
There are several future directions for the research on Isopentyl methacrylate. One direction is the development of new copolymers with improved properties for various applications. Another direction is the synthesis of new functional materials, such as stimuli-responsive polymers and nanocomposites. In biomedicine, the development of new drug delivery systems and medical implants based on Isopentyl methacrylate polymers is a promising direction. The use of Isopentyl methacrylate in tissue engineering and regenerative medicine is also an area of active research.
Métodos De Síntesis
Isopentyl methacrylate can be synthesized through the esterification of methacrylic acid and isopentanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Isopentyl methacrylate has been extensively used in the field of polymer science as a monomer for the synthesis of various copolymers. The copolymers of Isopentyl methacrylate have been used in the manufacture of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. Isopentyl methacrylate has also been used as a building block for the synthesis of various functional materials, such as hydrogels and nanoparticles.
In biomedicine, Isopentyl methacrylate has been used as a monomer for the synthesis of biocompatible and biodegradable polymers. These polymers have been used in drug delivery, tissue engineering, and medical implants due to their excellent biocompatibility and controlled release properties.
Propiedades
Número CAS |
7336-27-8 |
|---|---|
Nombre del producto |
Isopentyl methacrylate |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-methylbutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3 |
Clave InChI |
ULYIFEQRRINMJQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(=C)C |
SMILES canónico |
CC(C)CCOC(=O)C(=C)C |
Otros números CAS |
7336-27-8 |
Pictogramas |
Irritant |
Sinónimos |
ISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



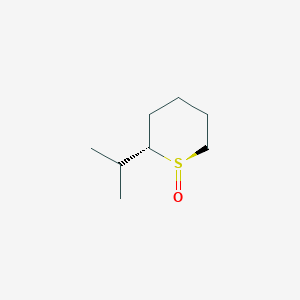

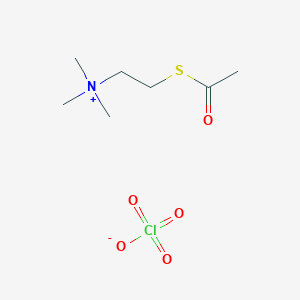
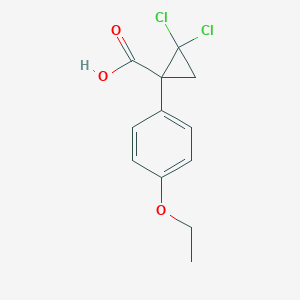
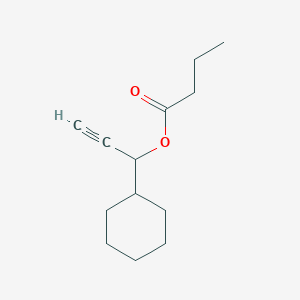
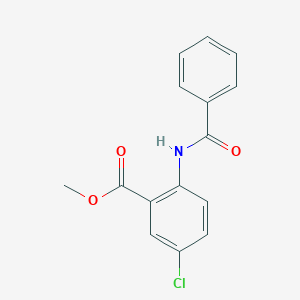
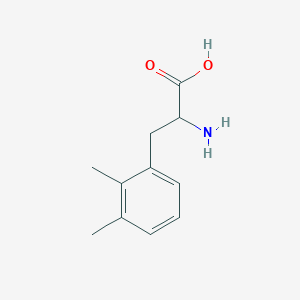
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

